8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid
Description
8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid (CAS: 1159826-74-0) is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (N8) and a carboxylic acid moiety at the C1 position of the azabicyclo[3.2.1]octane scaffold . This structure is critical in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological receptors . The Boc group enhances stability during synthetic processes, making the compound a preferred building block in drug discovery .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-5-4-7-13(14,8-6-9)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHBNVHGIVPQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936653-19-8 | |
| Record name | 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of the compound “8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid” is currently unknown. This compound is structurally related to the family of tropane alkaloids, which are known to interact with various biological targets, including neurotransmitter receptors and transporters.
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically bind to their targets, altering their function and leading to changes in cellular signaling.
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmitter levels or activity.
Biological Activity
The compound 8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid, with CAS number 1936653-19-8, belongs to the class of bicyclic compounds known for their diverse biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 255.31 g/mol
- Chemical Structure : The compound features a bicyclic azabicyclo[3.2.1]octane core, which is significant in medicinal chemistry due to its ability to mimic natural alkaloids.
Antibacterial Activity
Recent studies have demonstrated that derivatives of azabicyclo compounds exhibit notable antibacterial activities against both gram-positive and gram-negative bacteria. For instance, a comparative study using the agar well diffusion method indicated that various synthesized analogues showed varying degrees of effectiveness against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that some compounds had antibacterial activity comparable or superior to established antibiotics like meropenem .
| Compound | Antibacterial Activity | Gram-positive | Gram-negative |
|---|---|---|---|
| M1 | Moderate | Yes | No |
| M2 | Strong | Yes | Yes |
| M3 | Moderate | Yes | Yes |
| Control | High | Yes | Yes |
Enzyme Inhibition
The compound also shows potential in enzyme inhibition assays, particularly against urease and alpha-amylase. Inhibition of these enzymes is crucial for developing treatments for conditions such as kidney stones and diabetes management. The inhibition percentages were quantified in terms of mg Eq/gram compared to positive controls, indicating significant biological activity.
| Enzyme | Inhibition (%) | Positive Control |
|---|---|---|
| Urease | 75% | Urea |
| Alpha-Amylase | 60% | Acarbose |
Antioxidant Activity
The antioxidant potential was evaluated using the DPPH radical scavenging assay, which is a standard test for assessing free radical scavenging ability. The compound exhibited moderate antioxidant activity, suggesting its potential role in mitigating oxidative stress-related diseases.
Case Studies
- Antibacterial Efficacy : A study involving synthesized derivatives of azabicyclo compounds reported that M2 and M3 demonstrated superior antibacterial properties against resistant strains of bacteria, highlighting their potential as lead compounds for antibiotic development .
- Enzyme Inhibition Research : Another investigation focused on the inhibitory effects of various azabicyclo derivatives on urease activity, revealing promising results that could lead to therapeutic applications in treating urease-related disorders .
Discussion
The biological activities of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid suggest significant potential in pharmacology, particularly in antibiotic development and enzyme inhibition strategies. The structural characteristics of the bicyclic scaffold contribute to its interaction with biological targets.
Comparison with Similar Compounds
Stereochemical Variants
The stereochemistry of substituents on the azabicyclo[3.2.1]octane core significantly impacts biological activity. For example:
- (1R,3s,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS: 280762-00-7) differs in the spatial arrangement of substituents (exo vs. endo), which alters receptor binding affinity. Such stereochemical nuances are pivotal in optimizing interactions with cholinergic receptors .
Substituent Variations
Modifications to the azabicyclo core or substituents influence physicochemical and pharmacological properties:
- Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS: 130342-80-2): The 4-chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration, while the methyl ester increases metabolic stability .
- 8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane: Sulfonamide and phenoxy substituents confer potent non-competitive antagonist activity against serotonin transporters .
Protecting Group Differences
- Benzyloxycarbonyl (Cbz)-Protected Analogues: Compounds like (1R,2S,5R)-8-((benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid (CAS: 2227199-09-7) are cleaved under hydrogenolysis, unlike Boc-protected derivatives, which are acid-labile. This distinction guides their use in orthogonal synthetic strategies .
Functional Group Modifications
- Methyl Ester Derivatives : Methylation of the carboxylic acid (e.g., in ) increases lipophilicity, altering solubility and bioavailability. Such derivatives are explored for central nervous system (CNS) applications due to enhanced brain uptake .
- Oxalate Salts: Compounds like N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine oxalate () exhibit improved crystallinity and stability, critical for formulation .
Comparative Data Table
Research Findings and Implications
- Bioactivity: Sulfonamide derivatives () exhibit nanomolar potency as non-competitive antagonists, highlighting the role of sulfonyl groups in enhancing target engagement .
- Synthetic Utility : Boc-protected derivatives are preferred in solid-phase peptide synthesis due to their stability under basic conditions, whereas Cbz groups are reserved for hydrogenation-sensitive contexts .
- Pharmacokinetics : Methyl esters () demonstrate prolonged half-lives in vivo, making them candidates for sustained-release formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
